molecular formula C13H15ClNO3P B8364326 Diphenyl (aminomethyl)phosphonate hydrochloride

Diphenyl (aminomethyl)phosphonate hydrochloride

Cat. No. B8364326
M. Wt: 299.69 g/mol
InChI Key: MGPWUEWEEYRAHI-UHFFFAOYSA-N
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Patent
US03962224

Procedure details

A mixture of diphenyl N-benzyl-aminomethylphosphonate hydrochloride (185.0 g), 10% palladium on carbon (7.0 g), and ethanol (1500 ml) is hydrogenated at 40 psi until hydrogen absorption ceases. The catalyst is removed by filtration through a pad of super cel and the filtrate is evaporated under reduced pressure to give diphenyl aminomethylphosphonate hydrochloride.
Name
diphenyl N-benzyl-aminomethylphosphonate hydrochloride
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C([NH:9][CH2:10][P:11](=[O:26])([O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)C1C=CC=CC=1>[Pd].C(O)C>[ClH:1].[NH2:9][CH2:10][P:11](=[O:26])([O:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1,4.5|

Inputs

Step One
Name
diphenyl N-benzyl-aminomethylphosphonate hydrochloride
Quantity
185 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NCP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 40 psi until hydrogen absorption
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a pad of super cel
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NCP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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